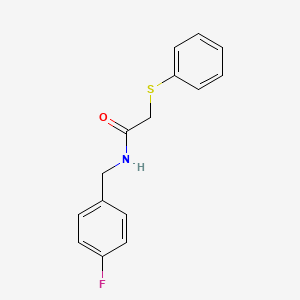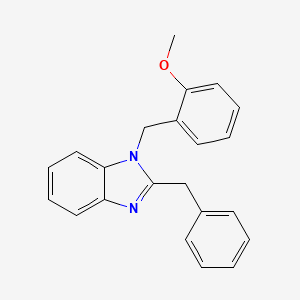
2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. The compound has been studied extensively for its potential use in cancer therapy, as it has been found to enhance the efficacy of chemotherapy and radiation therapy.
Mécanisme D'action
The mechanism of action of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole involves the inhibition of the enzyme this compound, which is involved in DNA repair. By inhibiting this compound, the compound prevents the repair of DNA damage caused by chemotherapy and radiation therapy, leading to increased cell death and improved treatment efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. The compound has been found to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, leading to increased cell death and improved treatment outcomes. In addition, the compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole for lab experiments is its potent inhibition of this compound, which makes it a useful tool for studying DNA repair processes. However, the compound has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Orientations Futures
There are many potential future directions for the study of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole. One area of interest is the development of new cancer therapies that incorporate the compound as a synergistic agent with chemotherapy and radiation therapy. Another area of interest is the investigation of the compound's anti-inflammatory and neuroprotective effects, which may lead to the development of new treatments for inflammatory and neurodegenerative diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects, as well as to optimize dosing and administration for maximum therapeutic benefit.
Méthodes De Synthèse
The synthesis of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole involves the condensation of 2-methoxybenzaldehyde and benzylamine, followed by cyclization with o-phenylenediamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to yield the desired product.
Applications De Recherche Scientifique
2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole has been extensively studied for its potential use in cancer therapy. It has been found to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage caused by these treatments. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-benzyl-1-[(2-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-25-21-14-8-5-11-18(21)16-24-20-13-7-6-12-19(20)23-22(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKVICCEWMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)

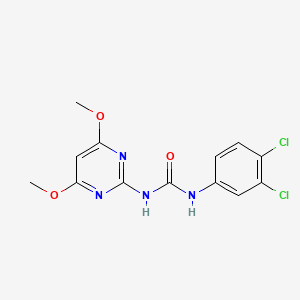
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)

![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
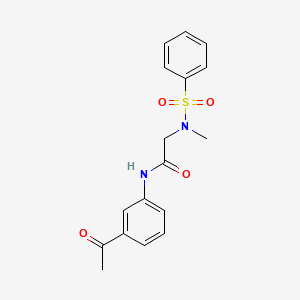
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)
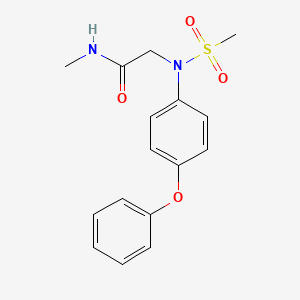
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
![(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)

